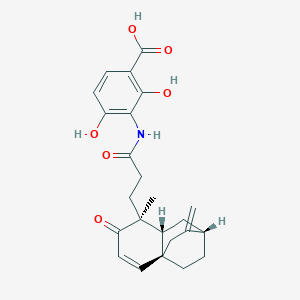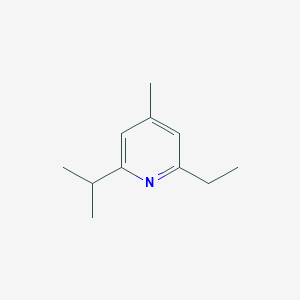
2-Ethyl-6-isopropyl-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-6-isopropyl-4-methylpyridine (EIMP) is a chemical compound that belongs to the family of pyridines. It is a colorless liquid with a strong odor. EIMP has been widely used in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-6-isopropyl-4-methylpyridine is not fully understood. However, it is believed that this compound can interact with proteins and enzymes in cells. This interaction can lead to changes in the structure and function of these proteins and enzymes, which can affect cellular processes such as metabolism and signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain bacteria such as Staphylococcus aureus. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Ethyl-6-isopropyl-4-methylpyridine in lab experiments is its unique chemical properties. This compound can form stable complexes with metal ions, which can be used in a variety of applications. However, one limitation of using this compound is its strong odor, which can be unpleasant and potentially hazardous.
Zukünftige Richtungen
There are many future directions for research on 2-Ethyl-6-isopropyl-4-methylpyridine. One direction is to explore the potential of this compound as a therapeutic agent. This compound has been shown to have antimicrobial and antioxidant properties, which could make it a potential candidate for the treatment of infectious diseases and oxidative stress-related disorders. Another direction is to explore the potential of this compound as a catalyst for organic synthesis. This compound has been shown to form stable complexes with metal ions, which could make it a potential candidate for catalytic reactions. Overall, this compound is a promising compound with many potential applications in scientific research.
Synthesemethoden
2-Ethyl-6-isopropyl-4-methylpyridine can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,6-dimethylpyridine with isopropyl chloride and ethyl bromide. This reaction is carried out in the presence of a base such as potassium carbonate. The resulting product is then purified using distillation.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-6-isopropyl-4-methylpyridine has been used in a variety of scientific research applications. One of the most common applications is as a ligand for metal ions. This compound can form stable complexes with metal ions such as copper, nickel, and cobalt. These complexes have been used in catalysis, organic synthesis, and material science.
Eigenschaften
CAS-Nummer |
109749-62-4 |
|---|---|
Molekularformel |
C11H17N |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
2-ethyl-4-methyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-5-10-6-9(4)7-11(12-10)8(2)3/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
LFUCQPNRVFJZCY-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CC(=C1)C)C(C)C |
Kanonische SMILES |
CCC1=NC(=CC(=C1)C)C(C)C |
Synonyme |
Pyridine, 2-ethyl-4-methyl-6-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




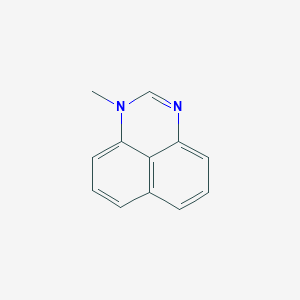


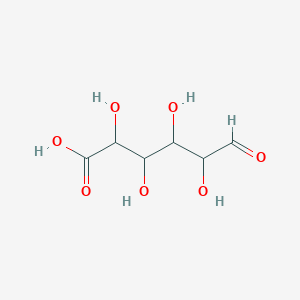
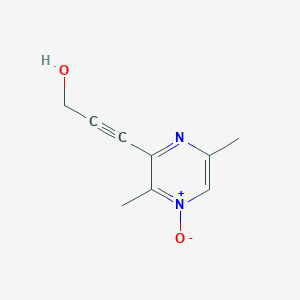
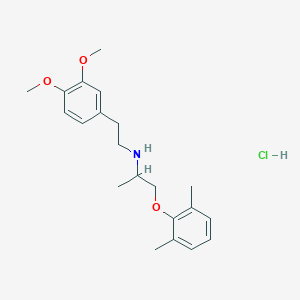
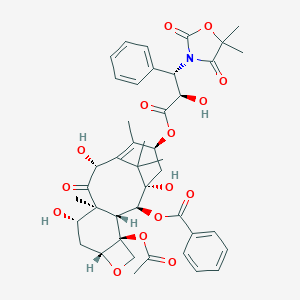


![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)
